N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole
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Overview
Description
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is a chemical compound with the molecular formula C24H24F2N4O6S and a molecular weight of 534.53 g/mol . It is primarily used in proteomics research and is known for its role as an impurity in the synthesis of pantoprazole, a proton pump inhibitor used to treat gastrointestinal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-chloromethyl-3,4-dimethoxypyridinium chloride . The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane . The intermediate product is then oxidized using m-chloroperoxybenzoic acid (MCPBA) to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (MCPBA) in dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical tool to study protein interactions and functions.
Pharmaceutical Research: Investigated as an impurity in the synthesis of pantoprazole, aiding in the development of more efficient and pure drug formulations.
Biological Studies: Used to study the effects of proton pump inhibitors on cellular processes and gastric acid secretion.
Mechanism of Action
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole exerts its effects by inhibiting the H+/K±adenosine triphosphatase enzyme system (proton pump) in gastric parietal cells . This inhibition reduces the production of gastric acid, making it effective in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The compound binds to the proton pump and prevents the final step of acid production, thereby reducing acidity in the stomach .
Comparison with Similar Compounds
Similar Compounds
Pantoprazole: The parent compound, used as a proton pump inhibitor.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Omeprazole: A widely used proton pump inhibitor with a similar chemical structure.
Uniqueness
N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole is unique due to its specific structural modifications, which make it a valuable tool in proteomics research and pharmaceutical development . Its distinct chemical properties allow for targeted studies on proton pump inhibition and the development of more effective gastrointestinal treatments .
Properties
IUPAC Name |
5-(difluoromethoxy)-1-[(3,4-dimethoxypyridin-2-yl)methyl]-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N4O6S/c1-32-19-7-9-27-16(21(19)34-3)12-30-18-6-5-14(36-23(25)26)11-15(18)29-24(30)37(31)13-17-22(35-4)20(33-2)8-10-28-17/h5-11,23H,12-13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNKFVSAFVWDEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CN2C3=C(C=C(C=C3)OC(F)F)N=C2S(=O)CC4=NC=CC(=C4OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N4O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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